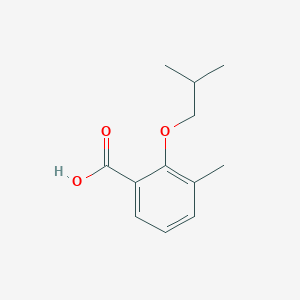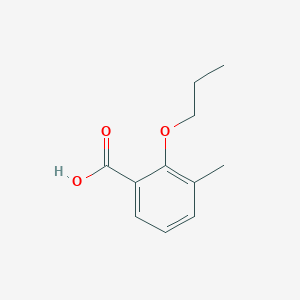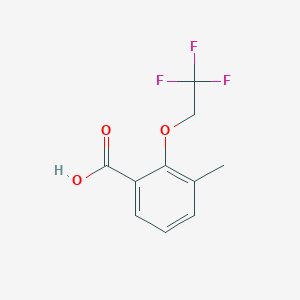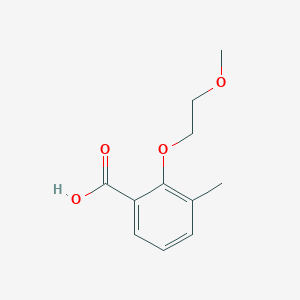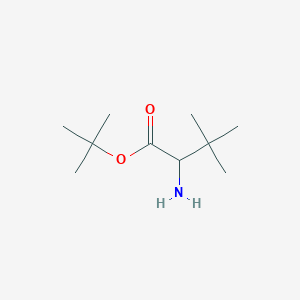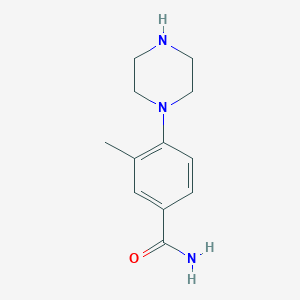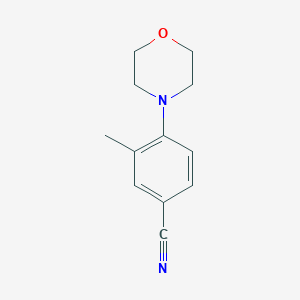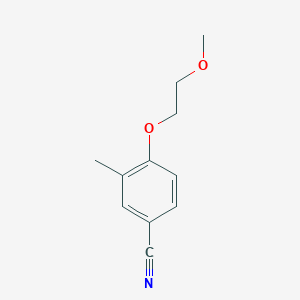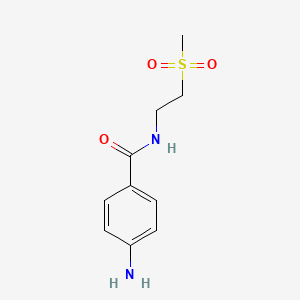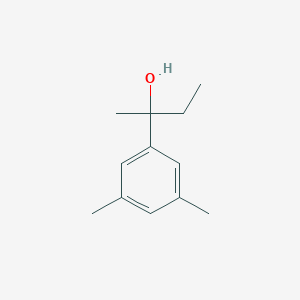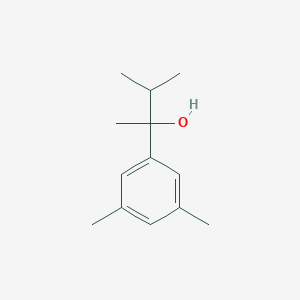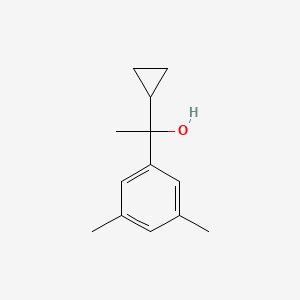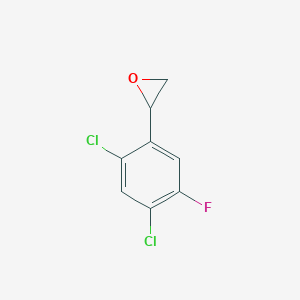
2-(2,4-Dichloro-5-fluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-5-fluorophenyl)oxirane is a chemical compound characterized by a phenyl group substituted with chlorine and fluorine atoms, and an oxirane (epoxide) ring
Synthetic Routes and Reaction Conditions:
Halogenation and Epoxidation: The compound can be synthesized by first halogenating phenol to introduce chlorine and fluorine atoms, followed by epoxidation to form the oxirane ring.
Direct Epoxidation: Direct epoxidation of 2,4-dichloro-5-fluorobenzene using peracids or other epoxidizing agents can also be employed.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and epoxidation processes, often using continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the oxirane ring to a diol.
Reduction: Reduction reactions can reduce the halogenated phenyl ring.
Substitution: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and bases.
Major Products Formed:
Diols: from oxidation reactions.
Reduced phenyl rings: from reduction reactions.
Substituted phenyl rings: from substitution reactions.
Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenyl)oxirane has applications in:
Chemistry: As a building block in organic synthesis.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in drug design and development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The oxirane ring can open under biological conditions, leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzene: Lacks the oxirane ring.
2-(2,4-Dichlorophenyl)oxirane: Similar but without the fluorine atom.
2-(2,4-Dichloro-5-fluorophenyl)ethanol: Contains an alcohol group instead of the oxirane ring.
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-5-2-6(10)7(11)1-4(5)8-3-12-8/h1-2,8H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJWRABYYMOCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
